
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
作用機序
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one acts as a competitive inhibitor of the ATP-binding site of the PI3K enzyme, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the Akt signaling pathway, which is involved in cell survival and proliferation. Inhibition of this pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to improve insulin sensitivity in diabetic mice, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it suitable for use in cell culture studies. In addition, it has a high binding affinity for the PI3K enzyme, making it a potent inhibitor. However, one limitation of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is that it is not specific to the PI3K enzyme and can inhibit other kinases as well, leading to off-target effects.
将来の方向性
There are several future directions for the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in scientific research. One potential direction is the development of more specific PI3K inhibitors that can target specific isoforms of the enzyme. Another direction is the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in combination with other drugs to enhance its efficacy and reduce off-target effects. Finally, the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in preclinical studies for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders is an area of active research.
合成法
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of various reagents such as 2-acetyl-7-methoxy-1,2,3,4-tetrahydroquinoline, 2-bromo-4-methylthiazole, and 4-phenylthiosemicarbazide. The final product is obtained through purification using column chromatography and recrystallization.
科学的研究の応用
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) enzyme, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PI3K activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one a promising candidate for cancer therapy.
特性
IUPAC Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S/c1-22-16-9-5-8-13-10-14(19(21)23-17(13)16)18-20-15(11-24-18)12-6-3-2-4-7-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDADCSUUBYFUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
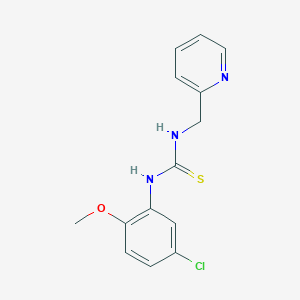
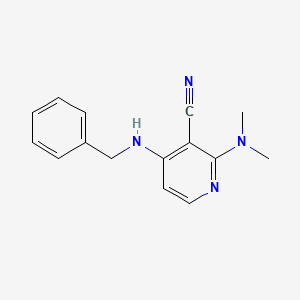
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
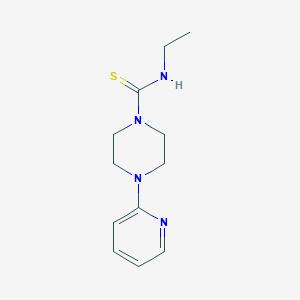
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)
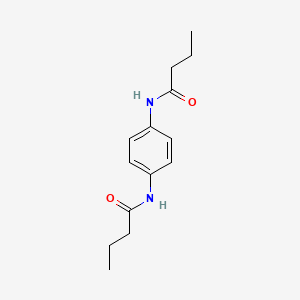
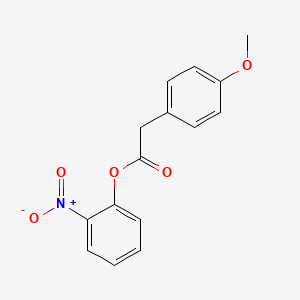


![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)